4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide
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Overview
Description
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide is a complex organic compound with a unique structure that combines elements of pyrrolopyridine and triazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, such as manganese triflate, and oxidizing agents like tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: tert-Butyl hydroperoxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, manganese triflate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biological targets, including receptor-interacting protein kinase 1 (RIPK1).
Mechanism of Action
The mechanism of action of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). By inhibiting RIPK1, the compound can prevent necroptosis, a form of programmed cell death, thereby reducing inflammation and cell damage .
Comparison with Similar Compounds
Similar Compounds
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid: This compound shares a similar pyrrolopyridine core but lacks the triazole moiety.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds are also studied for their necroptosis inhibitory activity.
Uniqueness
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide is unique due to its combination of a pyrrolopyridine core with a triazole moiety, which imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C16H18N6O3 |
---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)butanamide |
InChI |
InChI=1S/C16H18N6O3/c1-9(2)13-19-16(21-20-13)18-11(23)6-4-8-22-14(24)10-5-3-7-17-12(10)15(22)25/h3,5,7,9H,4,6,8H2,1-2H3,(H2,18,19,20,21,23) |
InChI Key |
ZBTRMVIFVFSZKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)CCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Origin of Product |
United States |
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